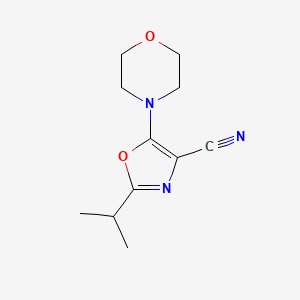
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as MEMO, and it belongs to the class of oxazole derivatives. MEMO has been shown to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of MEMO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. MEMO has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. In addition, MEMO has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
MEMO has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MEMO can inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have shown that MEMO can reduce tumor growth and improve cognitive function in animal models of cancer and neurological disorders.
实验室实验的优点和局限性
MEMO has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MEMO has some limitations, including its limited stability in solution and its potential for non-specific binding to proteins.
未来方向
There are several future directions for MEMO research. One area of focus is the development of new MEMO derivatives with improved pharmacological properties. Another area of focus is the investigation of the potential therapeutic applications of MEMO in other disease models, such as cardiovascular disease and diabetes. Finally, the development of new drug delivery systems for MEMO could improve its bioavailability and enhance its therapeutic efficacy.
Conclusion:
In conclusion, MEMO is a synthetic compound that has shown promise for the development of new drugs for the treatment of cancer and neurological disorders. MEMO has been extensively studied for its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of MEMO and to develop new drugs based on this compound.
合成方法
MEMO can be synthesized through a multi-step process that involves the reaction of morpholine with ethyl acetoacetate, followed by the condensation of the resulting product with 4-chlorobenzaldehyde. The final step involves the reaction of the resulting compound with potassium cyanide to yield MEMO. The synthesis of MEMO has been optimized to improve yields and reduce the use of hazardous reagents.
科学研究应用
MEMO has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. MEMO has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, MEMO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
5-morpholin-4-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)10-13-9(7-12)11(16-10)14-3-5-15-6-4-14/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCDXFSCXMPSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

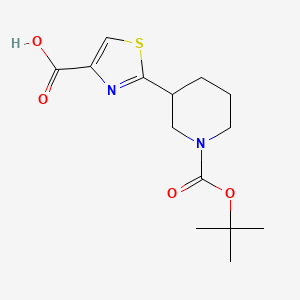
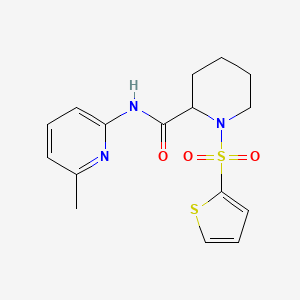

![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)
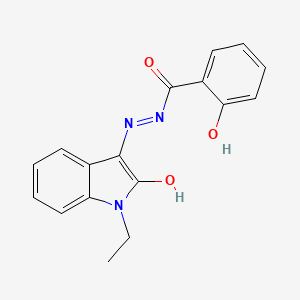
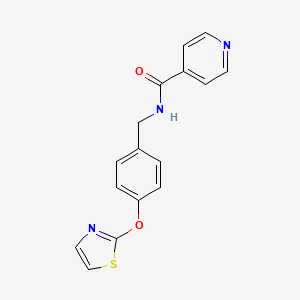
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2519380.png)
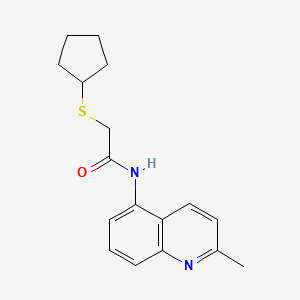
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2519383.png)
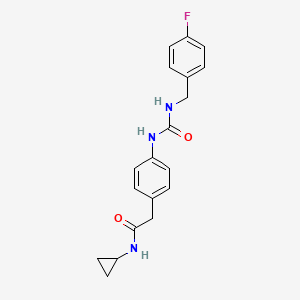
![[3-(Dimethylamino)phenyl]-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2519385.png)
![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)